N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide
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Overview
Description
“N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide” is a benzimidazole derivative . Benzimidazoles are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show diverse pharmacological activities including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Synthesis Analysis
The synthetic pathway to various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Chemical Reactions Analysis
Benzimidazole derivatives have been found to exhibit a wide range of biological activities. They can interact with the biopolymers of living systems due to their structural similarity to naturally occurring nucleotides . They have been used in the treatment of parasitic diseases and have shown potential as n-type doping agents .Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including our compound of interest, have demonstrated significant antimicrobial properties. They exhibit inhibitory effects against bacteria, fungi, and other microorganisms. Researchers have investigated their potential as novel antibiotics and antifungal agents .
Coordination Chemistry
Benzimidazole derivatives serve as ligands in coordination complexes. For instance, bis(benzimidazol-2-yl-methyl)amine (bbma) , a tridentate ligand, forms metal complexes used to model active sites in metalloenzymes . Such complexes find applications in catalysis, material science, and bioinorganic chemistry.
Material Science
Benzimidazoles contribute to material science. They are employed in chemosensing, crystal engineering, fluorescence applications, and corrosion science. Their unique properties make them valuable components in functional materials .
Dye and Polymer Synthesis
Benzimidazoles play a crucial role as intermediates in dye and polymer synthesis. Their incorporation into polymer structures imparts desirable properties, such as improved mechanical strength or thermal stability .
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives have a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic .
Mode of Action
Benzimidazole derivatives have been intensively studied for their potential as anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
Biochemical Pathways
It’s known that benzimidazole derivatives have been studied for their effects on various biochemical pathways, including those involved in inflammation and cancer .
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives are generally influenced by the presence and position of functional groups on the benzimidazole core .
Result of Action
Benzimidazole derivatives have been studied for their potential anticancer effects .
Action Environment
The action of benzimidazole derivatives can be influenced by various factors, including the presence of other drugs, the physiological state of the patient, and the specific characteristics of the disease being treated .
properties
IUPAC Name |
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-8-14-15(9-12(11)2)20-16(19-14)10-18-17(21)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJAPMAFKYPWBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CNC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide |
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